molecular formula C13H9N7O2S B2593667 N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1219904-47-8

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2593667
CAS No.: 1219904-47-8
M. Wt: 327.32
InChI Key: WWPNUMISCYUOQF-UHFFFAOYSA-N
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Description

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule integrates a 1,3,4-oxadiazole core, a well-known bioisostere for esters and amides that contributes to favorable metabolic stability and hydrogen bonding capacity , with a 1-methyl-1H-pyrazole moiety. Pyrazole derivatives are celebrated in medicinal chemistry for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The addition of a benzothiadiazole carboxamide group further enhances the molecular complexity and potential for diverse target interactions. This structural combination makes the compound a valuable scaffold for investigating new therapeutic agents, particularly in screening programs against Gram-negative and Gram-positive bacterial strains , and for exploring anti-inflammatory mechanisms through the inhibition of inflammatory mediators . Researchers can utilize this compound in hit-to-lead optimization studies, mechanism-of-action investigations, and as a key intermediate in the synthesis of more complex molecules. Its unique architecture supports research in drug discovery for multifactorial diseases where modulation of multiple pathways is beneficial. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N7O2S/c1-20-10(4-5-14-20)12-16-17-13(22-12)15-11(21)7-2-3-8-9(6-7)19-23-18-8/h2-6H,1H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPNUMISCYUOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1-methyl-1H-pyrazole ring, followed by the construction of the 1,3,4-oxadiazole ring. The final step involves the coupling of these intermediates with benzo[c][1,2,5]thiadiazole-5-carboxamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation, reflux in organic solvents, and the use of catalysts can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a benzo[c][1,2,5]thiadiazole core fused with a 1,3,4-oxadiazole and pyrazole moiety. Its molecular formula is C13H12N6O2SC_{13}H_{12}N_6O_2S, and it has a molecular weight of approximately 300.35 g/mol. The unique arrangement of heteroatoms contributes to its biological activity.

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound's activity is linked to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways. It has shown efficacy against human lung cancer cell lines (A549) with IC50 values indicating potent growth inhibition .
  • Case Studies : In vitro studies demonstrate that compounds similar to N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole derivatives can inhibit cell proliferation and migration while promoting cell cycle arrest. These findings suggest a promising avenue for developing new anticancer therapies .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. Oxadiazole derivatives have been synthesized and tested for their antitubercular activity:

  • Synthesis and Testing : Various oxadiazole derivatives were synthesized using hydrazide intermediates and showed promising results against M. tuberculosis with minimum inhibitory concentration (MIC) values comparable to standard treatments .
  • Pharmacological Significance : The electronic density distribution within the oxadiazole ring is believed to play a crucial role in its interaction with bacterial targets, leading to effective inhibition of bacterial growth .

Summary of Applications

Application Description References
Anticancer Activity Induces apoptosis in cancer cells; effective against A549 lung cancer cells with low IC50 values
Antimicrobial Activity Effective against Mycobacterium tuberculosis; synthesized derivatives show promising MIC values

Mechanism of Action

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Pharmacological Implications

Compound Name Key Structural Features Potential Pharmacological Role
Target Compound 1,3,4-Oxadiazole, benzo[c][1,2,5]thiadiazole, methylpyrazole Kinase inhibition, antimicrobial
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole, thiophene, pyrazole Anticancer (topoisomerase inhibition)
5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide Thiazole, pyridine Antibacterial, enzyme inhibition
N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(4-nitrophenyl)thiazol-2-amine (Compound V) Thiazole, nitrophenyl, methylpyrazole Anti-inflammatory, kinase modulation

Key Observations :

  • Heterocyclic Diversity : The 1,3,4-oxadiazole ring offers greater metabolic stability than thiazole or pyrazole cores in analogs, which may translate to longer half-lives .
  • Substituent Effects : The methylpyrazole group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 4-nitrophenyl in Compound V), possibly improving target selectivity .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The benzo[c][1,2,5]thiadiazole moiety may reduce aqueous solubility compared to pyridine- or thiophene-containing analogs .
  • LogP : The electron-deficient aromatic systems likely increase LogP (lipophilicity), enhancing membrane permeability but risking off-target toxicity.

Biological Activity

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₃H₁₃N₅O₂S
  • SMILES Notation : CN1C(=CC=N1)C2=NN=C(S2)N
  • InChI : InChI=1S/C13H13N5O2S/c14-11(15)9(10(16)17)8(12)18-7(19)6(4-3-5)20-21/h3-7H,4H2,1H3,(H2,16,17)

Antimicrobial Activity

Research indicates that derivatives containing the pyrazole and oxadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has been investigated for its antiproliferative effects against cancer cell lines. In vitro studies have shown that it can inhibit the growth of human breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involves inducing apoptosis and inhibiting cell cycle progression. The MTT assay results indicated a significant reduction in cell viability at micromolar concentrations .

Anti-inflammatory Effects

Compounds similar to N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole have demonstrated anti-inflammatory activity in various models. In vivo experiments using carrageenan-induced paw edema in rats showed a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes related to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : The compound appears to modulate oxidative stress levels within cells, contributing to its antioxidant properties.
  • Cell Cycle Arrest : By interfering with key regulatory proteins involved in the cell cycle, it effectively halts the proliferation of cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various oxadiazole derivatives, N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole was tested against Mycobacterium tuberculosis. The results indicated a promising inhibitory effect on bacterial growth compared to standard treatments .

Case Study 2: Anticancer Activity

Another study focused on the antiproliferative effects of this compound on breast cancer cells revealed that it induced apoptosis through caspase activation pathways. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves coupling reactions between heterocyclic intermediates. For example, a base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) can facilitate the formation of the oxadiazole-thiadiazole backbone . Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Base selection : K₂CO₃ or NaH improves deprotonation efficiency.
  • Temperature : Room temperature or mild heating (≤60°C) avoids side reactions.
    • Optimization : Monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign protons and carbons in the pyrazole, oxadiazole, and benzothiadiazole moieties.
  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, C-N in oxadiazole at ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .

Q. What in vitro biological assays are recommended for initial activity screening?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Antioxidant Potential : DPPH radical scavenging assays to assess electron-donating capacity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Approach :

  • Substituent Variation : Modify the pyrazole (e.g., methyl group at N1) or benzothiadiazole (e.g., electron-withdrawing groups) to assess impact on bioactivity .
  • Bioisosteric Replacement : Replace oxadiazole with 1,3,4-thiadiazole to compare pharmacokinetic properties .
    • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values.

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., bacterial gyrase or kinase domains) .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities .

Q. How should contradictory bioactivity data across studies be addressed?

  • Case Example : Discrepancies in antimicrobial activity may arise from:

  • Assay Variability : Differences in bacterial strains or inoculum size .
  • Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting results .
    • Resolution : Replicate assays under standardized conditions and validate with orthogonal methods (e.g., time-kill kinetics).

Q. What strategies enhance aqueous solubility for in vivo studies without compromising activity?

  • Formulation Approaches :

  • Co-solvents : Use PEG-400 or cyclodextrins for parenteral administration.
  • Prodrug Design : Introduce phosphate esters at the carboxamide group for improved hydrolysis in vivo .
    • Analytical Validation : Measure solubility via shake-flask method (UV-Vis quantification).

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